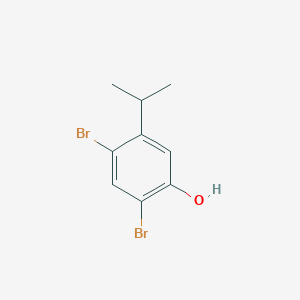

2,4-Dibromo-5-isopropylphenol

Description

Properties

CAS No. |

16606-30-7 |

|---|---|

Molecular Formula |

C9H10Br2O |

Molecular Weight |

293.98 g/mol |

IUPAC Name |

2,4-dibromo-5-propan-2-ylphenol |

InChI |

InChI=1S/C9H10Br2O/c1-5(2)6-3-9(12)8(11)4-7(6)10/h3-5,12H,1-2H3 |

InChI Key |

BCJUMDUYYONIPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1Br)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-Dibromo-5-isopropylphenol with three analogs, focusing on molecular structure, substituent effects, and inferred properties.

5-Bromo-2-isopropylphenol

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- Substituents : Single bromine at position 5, isopropyl at position 2.

- Key Differences: The absence of a bromine at position 4 reduces molecular weight and electron-withdrawing effects. Acidity of the phenolic -OH group is weaker than in this compound due to fewer electron-withdrawing groups .

4-Bromo-5-isopropyl-2-methylphenol

- Molecular Formula : C₁₀H₁₃BrO

- Molecular Weight : 229.12 g/mol

- Substituents : Bromine at position 4, methyl at position 2, isopropyl at position 5.

- Key Differences: Replacement of bromine at position 2 with a methyl group reduces steric hindrance and electron-withdrawing capacity. Methyl substitution may increase thermal stability but decrease reactivity in electrophilic substitution reactions. Lower acidity compared to this compound due to fewer halogens .

2,4-Diisopropyl-5-methylphenol

- Molecular Formula : C₁₃H₂₀O

- Molecular Weight : 192.30 g/mol

- Substituents : Isopropyl groups at positions 2 and 4, methyl at position 5.

- Key Differences: Alkyl substituents (isopropyl, methyl) are electron-donating, reducing phenolic acidity and increasing hydrophobicity. Likely less reactive in halogenation or sulfonation reactions compared to brominated analogs .

Data Table: Structural and Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Inferred Properties |

|---|---|---|---|---|

| This compound | C₉H₁₀Br₂O | 290.00 | Br (2,4); iPr (5) | High acidity, lipophilicity, biocidal potential |

| 5-Bromo-2-isopropylphenol | C₉H₁₁BrO | 215.09 | Br (5); iPr (2) | Moderate acidity, lower reactivity |

| 4-Bromo-5-isopropyl-2-methylphenol | C₁₀H₁₃BrO | 229.12 | Br (4); Me (2); iPr (5) | Reduced steric hindrance, higher thermal stability |

| 2,4-Diisopropyl-5-methylphenol | C₁₃H₂₀O | 192.30 | iPr (2,4); Me (5) | Low acidity, high hydrophobicity |

Research Findings and Implications

Substituent Effects on Acidity: Bromine atoms at positions 2 and 4 in this compound significantly lower the pKa of the phenolic -OH group compared to mono-brominated or alkylated analogs. This enhances its suitability as a catalyst or intermediate in base-sensitive reactions .

Biocidal Activity: The dual bromine substitution may improve antimicrobial efficacy compared to 5-Bromo-2-isopropylphenol, as halogens disrupt microbial cell membranes and enzymes .

Synthetic Challenges: Introducing bromine at positions 2 and 4 requires regioselective bromination conditions, which are more complex than synthesizing mono-halogenated or alkylated phenols .

Environmental and Safety Considerations: The presence of two bromine atoms raises concerns about environmental persistence and toxicity, necessitating stringent handling protocols compared to non-halogenated derivatives .

Preparation Methods

Reaction Protocol

A representative procedure from a 2020 study (JSTAGE) outlines the following steps:

-

Reactants :

-

3-Isopropylphenol (160 g, 1.18 mol)

-

Bromine (469 g, 2.94 mol)

-

Acetic acid (1.92 L total volume)

-

-

Procedure :

-

Bromine dissolved in acetic acid (320 mL) is added dropwise to a solution of 3-isopropylphenol in acetic acid (1.6 L) at room temperature.

-

The mixture is stirred for 1 hour, maintaining the internal temperature below 30°C to control exothermic reactions.

-

After completion, the reaction mixture is filtered to remove desiccants, and the solvent is evaporated under reduced pressure.

-

-

Yield and Purity :

-

The product, this compound, is obtained in 99% yield (342 g) as a crystalline solid.

-

Purity is confirmed via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

-

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution :

-

Activation : Acetic acid protonates bromine (), generating as the active electrophile.

-

Substitution : The hydroxyl group of 3-isopropylphenol activates the aromatic ring, directing bromine to the ortho (C2) and para (C4) positions relative to the hydroxyl group.

-

Steric and Electronic Effects : The isopropyl group at C5 sterically hinders further substitution, ensuring di-bromination predominates over tri-bromination.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

Stoichiometry and Temperature Control

-

Bromine stoichiometry : A 2.5:1 molar ratio of bromine to 3-isopropylphenol ensures complete di-substitution without over-bromination.

-

Temperature : Maintaining the reaction below 30°C minimizes side reactions, such as oxidative decomposition of the phenolic ring.

Comparative Analysis of Brominating Agents

While molecular bromine () is the standard reagent, alternative brominating agents have been explored:

Key Observations :

-

(N-bromosuccinimide) requires radical initiators (e.g., light or peroxides) and higher temperatures, leading to lower yields.

-

Molecular bromine in acetic acid remains the optimal choice for scalability and efficiency.

Industrial-Scale Production Considerations

Process Design

Large-scale synthesis adapts the laboratory protocol with modifications:

-

Continuous bromine addition : Automated dosing systems prevent localized overheating.

-

Waste management : Brominated byproducts are neutralized with sodium thiosulfate before disposal.

Emerging Methodologies

Electrochemical Bromination

Preliminary studies suggest that electrochemical methods using bromide salts () in acidic media could replace molecular bromine. This approach reduces hazardous reagent storage but currently suffers from lower yields (60–70%).

Catalytic Systems

-

Iron(III) chloride : Enhances bromine activation but risks over-bromination.

-

Zeolite catalysts : Improve regioselectivity in solvent-free conditions, though scalability remains unproven.

Analytical Characterization

Critical quality control metrics include:

Q & A

Q. Table 1. Crystallographic Data for this compound (Hypothetical)

| Parameter | Experimental Value | Computational (DFT) Value |

|---|---|---|

| Br-Br Distance (Å) | 3.45 | 3.52 |

| C-O Bond Length (Å) | 1.36 | 1.38 |

| Dihedral Angle (°) | 12.7 | 14.2 |

Q. Table 2. Kinetic Data for NAS Reactions

| Solvent | k (s⁻¹) | ΔG‡ (kJ/mol) |

|---|---|---|

| DMF | 2.3 ×10⁻³ | 85.2 |

| Ethanol | 4.7 ×10⁻⁴ | 92.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.